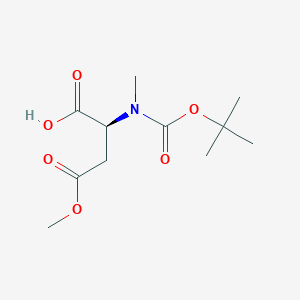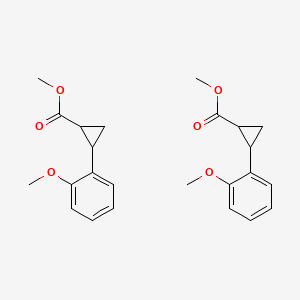![molecular formula C18H18Cl2 B12284011 1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)
1,1'-Cyclohexylidenebis[4-chlorobenzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Cyclohexylidenebis[4-chlorobenzene] is a chemical compound with the molecular formula C18H18Cl2 . It is characterized by the presence of a cyclohexylidene group bridging two chlorobenzene rings.
Preparation Methods
The synthesis of 1,1’-Cyclohexylidenebis[4-chlorobenzene] typically involves the reaction of cyclohexanone with 4-chlorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where cyclohexanone is reacted with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1’-Cyclohexylidenebis[4-chlorobenzene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzene rings can participate in nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups that activate the ring towards nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The cyclohexylidene group can undergo addition reactions with various reagents, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, hydrogen peroxide (H2O2) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Cyclohexylidenebis[4-chlorobenzene] has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,1’-Cyclohexylidenebis[4-chlorobenzene] exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
1,1’-Cyclohexylidenebis[4-chlorobenzene] can be compared with other similar compounds such as:
Chlorobenzene: A simpler compound with a single chlorobenzene ring.
1,4-Dichlorobenzene: Contains two chlorine atoms on a single benzene ring.
1,1’-Cyclohexylidenebis[4-aminobenzene]: Similar structure but with amino groups instead of chlorine.
The uniqueness of 1,1’-Cyclohexylidenebis[4-chlorobenzene] lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C18H18Cl2 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)cyclohexyl]benzene |
InChI |
InChI=1S/C18H18Cl2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13H2 |
InChI Key |
GWIPAXDGLFSLJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12283929.png)


![2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis-](/img/structure/B12283943.png)
![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)
![5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12283961.png)







![2,10,13,17-Tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12284014.png)
